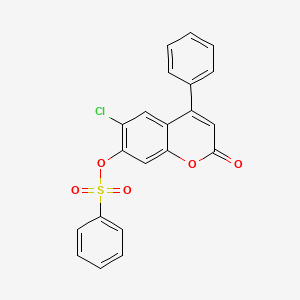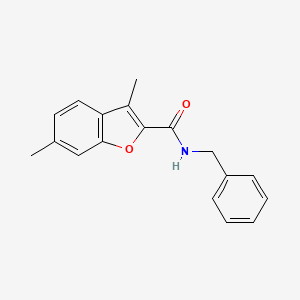![molecular formula C17H14BrClN2O2 B5215330 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BRQ is a quinazolinone derivative that has been synthesized through various methods.
作用機序
The mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone may act by inhibiting the activity of certain enzymes, including topoisomerases and protein kinases. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been shown to have both biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been shown to modulate the immune system and may have a role in the treatment of autoimmune diseases.
実験室実験の利点と制限
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. Moreover, 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied, and its potential therapeutic applications have been well documented. However, there are also limitations to using 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experiments. Moreover, the mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is not fully understood, which may limit its use in certain studies.
将来の方向性
There are several future directions for 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone research. One possible direction is to investigate the use of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in combination with other drugs for cancer therapy. Another direction is to investigate the use of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in the treatment of neurodegenerative diseases. Moreover, the mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone needs to be further elucidated to better understand its potential therapeutic applications. Finally, the development of new synthesis methods for 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone may lead to the discovery of new derivatives with improved properties.
In conclusion, 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases. While there are limitations to using 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in lab experiments, its potential therapeutic applications make it an important area of research for the future.
合成法
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone can be synthesized through various methods, including the reaction of 2-bromo-4-chlorophenol with 3-chloropropylamine followed by cyclization with anthranilic acid. Another method involves the reaction of 2-bromo-4-chlorophenol with 3-(2-aminoethyl)indole followed by cyclization with phthalic anhydride. Both methods have been reported to yield 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone with high purity.
科学的研究の応用
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been reported to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Moreover, 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-14-10-12(19)6-7-16(14)23-9-3-8-21-11-20-15-5-2-1-4-13(15)17(21)22/h1-2,4-7,10-11H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPIKNGEHMTOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7018128 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5215247.png)
![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)

![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)

![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)